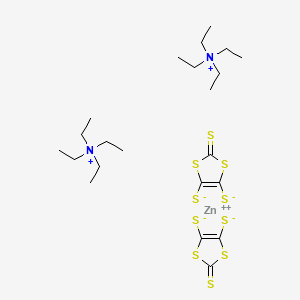

ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium

Descripción general

Descripción

“ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium” is a complex with intriguing chemical and physical properties . It has a molecular formula of C22H40N2S10Zn and a molecular weight of 718.6 g/mol. This compound is part of a class of functional materials that have received extensive attention due to their unique properties .

Synthesis Analysis

The synthesis of this compound involves complex reactions. One study describes an unusual reaction of a zinc complex of 1,3-dithiole-2-thione-4,5-dithiolate (dmit) and its application in the synthesis of new electron donors . Another approach involves the cleavage of the thioester with sodium methoxide to give sodium 1,3-dithiole-2-thione-4,5-dithiolate .

Molecular Structure Analysis

The molecular structure of this compound has been investigated using first-principles calculations based on density functional theory (DFT) . The electronic and molecular properties of isolated and adsorbed nickel complexes with dmit ligands have been studied . Adsorption energies of metal complexes supported on the anatase TiO2 (101) surface were calculated for three different configurations .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One study describes the unusual reaction of a zinc complex of 1,3-dithiole-2-thione-4,5-dithiolate and its application in the synthesis of new electron donors . Another study discusses the synthesis and new reaction of sulfur-containing heterocycles for studies of organic conducting materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure and electronic configuration . Theoretical calculations of optical absorption spectra of the complexes show that the interaction induces a slight redshift of electronic absorption bands .

Aplicaciones Científicas De Investigación

- Biological Activity : Rhodanine derivatives, including compound 2, exhibit a broad spectrum of biological and pharmacological activities. These include antidiabetic effects, protein kinase inhibition, topoisomerase II inhibition, anticancer activity against MCF-7 breast cancer, and potential cholinesterase inhibition .

Nanostructured Conducting Polymers

Nanostructured conducting polymers find applications in electric energy storage systems, sensors, biosensors, and anti-corrosion materials. While not directly related to the compound, understanding conducting polymers can inform potential applications of compound 2 .

Photocatalysis and Anti-Inflammatory Properties

Zinc oxide (ZnO) is a semiconducting material with a wide band gap (3.2 eV). It is used in photocatalysis and has anti-inflammatory properties. Although compound 2 is not ZnO, exploring its properties may reveal similar applications .

Mecanismo De Acción

Target of Action

It’s known that this compound is a precursor to dithiolene complexes and tetrathiafulvalenes , which are often used in the synthesis of new electron donors .

Mode of Action

The mode of action of Zn(dmit)2 involves its unusual reaction and application in the synthesis of new electron donors . The compound undergoes a reaction to form a bis(thioester) upon treatment with benzoyl chloride . This reaction is part of the process of creating new electron donors, which are crucial in the field of organic conducting materials .

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of new electron donors , which are key components in the study of organic conductors and superconductors .

Pharmacokinetics

It’s important to note that the compound is used primarily for research and development purposes .

Result of Action

The result of the action of Zn(dmit)2 is the creation of new electron donors . These electron donors are crucial in the study of organic conductors and superconductors . They are also used to construct donor-acceptor supramolecules for investigations related to molecular electronics .

Direcciones Futuras

Propiedades

IUPAC Name |

zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRIVAQWJHZFOT-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2S10Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

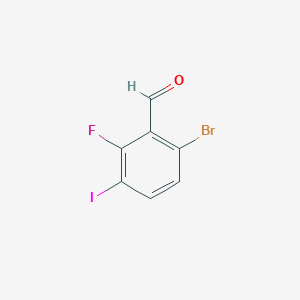

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3021697.png)

![tert-Butyl 3-[(Methylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B3021702.png)

![tert-butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3021707.png)